N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and an ethyl chain linked to a benzamide moiety with a trifluoromethyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant activity .
Mode of Action
This compound interacts with its target by binding to the neuronal voltage-sensitive sodium channels . This binding can modulate the activity of these channels, potentially inhibiting the rapid, repetitive firing of action potentials that is characteristic of seizure activity .
Biochemical Pathways
Its anticonvulsant activity suggests it may influence pathways involved in neuronal excitability and seizure generation .
Result of Action
The result of this compound’s action is a reduction in seizure activity, as demonstrated in animal models of epilepsy . This suggests that the compound may have potential as a treatment for epilepsy, particularly forms of the disease that are resistant to other therapies .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy
Cellular Effects
The effects of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Research on the dosage effects of this compound in animal models is ongoing. Preliminary studies suggest that the effects of the product may vary with different dosages .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently being studied. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is ongoing to understand how this compound is transported and distributed within cells and tissues. It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the ring formation reaction between diamines and sulfonium triflates in the presence of a base such as DBU.
Substitution with Phenyl Group: The piperazine ring is then substituted with a phenyl group through alkylation reactions using alkylating reagents like 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted piperazine with 2-(trifluoromethyl)benzoic acid under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can be compared with other similar compounds:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound also features a piperazine ring substituted with a phenyl group and has shown anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is an acetylcholinesterase inhibitor and has been studied for its potential in treating Alzheimer’s disease.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its biological activity.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-11-25-12-14-26(15-13-25)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMUWSACYHPMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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